molecular formula C19H16N4O2S B2530328 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea CAS No. 955681-48-8

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2530328
CAS No.: 955681-48-8
M. Wt: 364.42
InChI Key: RDBUSWUIMBJDDU-UHFFFAOYSA-N
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Description

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea is a heterocyclic compound featuring a thiazole core substituted with an indoline-carbonyl group and a phenylurea moiety. Its molecular formula is C21H19N4O2S (molecular weight: 407.47 g/mol). This compound is of interest in medicinal chemistry for its structural versatility, enabling interactions with diverse biological targets such as kinases and inflammatory enzymes .

Properties

IUPAC Name

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17(23-11-10-13-6-4-5-9-16(13)23)15-12-26-19(21-15)22-18(25)20-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBUSWUIMBJDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea typically involves the following steps:

    Formation of Indoline-1-carbonyl Chloride: Indoline is reacted with thionyl chloride to form indoline-1-carbonyl chloride.

    Synthesis of Thiazole Derivative: The indoline-1-carbonyl chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to form the intermediate 4-(indoline-1-carbonyl)thiazole.

    Formation of Phenylurea: The intermediate is further reacted with phenyl isocyanate to yield the final product, 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indoline or thiazole moieties.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Phenyl Ring
  • 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea (CAS 955689-49-3): Modification: A chlorine atom replaces the hydrogen at the phenyl ring's meta position. Molecular weight increases to 398.9 g/mol (C19H15ClN4O2S) .
  • 1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea (CAS 946249-62-3): Modification: A methyl group is added to the indoline ring, and an oxoethyl chain links the thiazole and indoline. Molecular weight: 392.5 g/mol (C21H20N4O2S) .
Core Heterocycle Modifications
  • 1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea (CAS 941880-46-2):
    • Modification : The indoline-carbonyl is replaced with a 4-fluorophenyl-piperazine-carbonyl group.
    • Impact : The piperazine ring introduces basicity, improving solubility. The fluorine atom enhances metabolic stability. Molecular weight: 425.5 g/mol (C21H21F3N2O2) .
Kinase Inhibition
  • 1-(3-Chlorophenyl)-3-(5-(2-((7-fluoroquinazolin-4-yl)amino)-ethyl)thiazol-2-yl)urea (Compound 13 in ): Activity: Acts as a CSF1R inhibitor (IC50 < 50 nM) with antitumor effects. Key Feature: The quinazoline moiety enables ATP-competitive binding in kinase domains .
  • 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea :

    • Hypothesized Activity : Likely targets tyrosine kinases due to urea-thiazole scaffold similarity to VPC-14449 (). Indoline may stabilize hydrophobic interactions.
Anti-Inflammatory and Analgesic Effects
  • 1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (THPA6 in ): Activity: Ulcer index = 0.58 ± 0.08 (33% of diclofenac). Key Feature: Para-substitution on phenyl reduces gastrointestinal toxicity compared to meta-substituted analogs .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Solubility (mg/mL) Key Substituent Biological Target
1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea 407.47 3.2 (predicted) <0.1 (aqueous) Indoline-carbonyl Kinases, inflammatory enzymes
1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea 398.9 3.5 <0.1 3-Cl-phenyl Kinases
1-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea 425.5 2.8 0.5–1.0 4-F-piperazine GPCRs, ion channels
THPA6 () 436.9 2.1 0.2–0.5 4-Cl-phenyl, 4-OCH3-phenyl COX-2, LOX

<sup>*</sup>logP values estimated using fragment-based methods (e.g., XLogP3).

Biological Activity

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological properties, synthesis, and mechanisms of action, supported by relevant case studies and data tables.

The synthesis of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea typically involves multi-step organic reactions. The key steps include:

  • Formation of Indoline-1-carbonyl Chloride : Indoline is reacted with thionyl chloride.
  • Thiazole Formation : The indoline derivative is reacted with a thiazole under basic conditions.
  • Urea Formation : The intermediate compound is then reacted with phenyl isocyanate to yield the final product.

This compound features a complex structure with multiple functional groups, which may contribute to its diverse biological activities.

Biological Activity

Research indicates that 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea exhibits significant biological activities, particularly in anticancer research. Below are summarized findings from various studies:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-70.39 ± 0.06
NCI-H4600.46 ± 0.04
A5490.75 - 4.21

These findings indicate that the compound has potent inhibitory effects on cancer cell proliferation, suggesting its potential as a therapeutic agent.

The mechanism by which 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have shown to inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation and mitosis.

Case Studies

A notable study investigated the efficacy of this compound in combination with other agents to enhance its anticancer activity. The results demonstrated synergistic effects when administered alongside established chemotherapeutic agents, reinforcing the potential for combination therapies in cancer treatment.

Comparison with Similar Compounds

The biological activity of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea can be compared to structurally similar compounds:

Compound Structure Biological Activity
1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)ureaContains m-tolyl groupModerate anticancer activity
1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)ureaContains p-tolyl groupEnhanced anticancer activity

The unique combination of functional groups in 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea may confer distinct biological properties compared to its analogs.

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